molecular formula C3H7NO5S B8525903 Acrylamide sulphate CAS No. 18185-97-2

Acrylamide sulphate

Cat. No. B8525903
CAS RN: 18185-97-2
M. Wt: 169.16 g/mol
InChI Key: SGLDQLCVBBVVAJ-UHFFFAOYSA-N
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Description

Acrylamide sulphate is a useful research compound. Its molecular formula is C3H7NO5S and its molecular weight is 169.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality Acrylamide sulphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acrylamide sulphate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

18185-97-2

Molecular Formula

C3H7NO5S

Molecular Weight

169.16 g/mol

IUPAC Name

prop-2-enamide;sulfuric acid

InChI

InChI=1S/C3H5NO.H2O4S/c1-2-3(4)5;1-5(2,3)4/h2H,1H2,(H2,4,5);(H2,1,2,3,4)

InChI Key

SGLDQLCVBBVVAJ-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)N.OS(=O)(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Until recent times, it was customary to prepare acrylamide by reacting acrylonitrile with sulfuric acid in an aqueous environment to produce acrylamide sulfate. The acrylamide sulfate would then be neutralized with sodium or ammonium hydroxide and then cooled. During the cooling process, quite pure acrylamide would be precipitated in the form of snowy white crystals.
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Synthesis routes and methods II

Procedure details

80 g N-(N',N',2',2'-tetramethylaminopropyl)-acrylamide was dissolved in 386 g water and acidified with 100 g 20% sulfuric acid. After addition of 100 g acrylamide, the solution was heated to 55° C. and polymerization was initiated with 80 mg azobisisobutyronitrile. After being allowed to stand for 3 hours, the gel-like copolymerization product was comminuted, dried and ground to give a white powder.
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N-(N',N',2',2'-tetramethylaminopropyl)-acrylamide
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80 mg
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Synthesis routes and methods III

Procedure details

At present, a process for the production of acrylamide or methacrylamide on an industrial scale comprises first reacting acrylonitrile or methacrylonitrile with sulfuric acid to form acrylamide sulfate or methacrylamide sulfate and successively neutralizing the sulfate to separate acrylamide or methacrylamide. According to this process, however, polymerization tends to take place during the production of acrylamide sulfate or methacrylamide sulfate and separation of acrylamide or methacrylamide by successively neutralizing said sulfate is extremely difficult.
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Synthesis routes and methods IV

Procedure details

In Chemical Abstracts 91:158321U acetone cyanohydrin is reacted in aqueous solution with more than 1 mole sulphuric acid to form acrylamide sulphate in the presence of unreacted sulphuric acid, and further water is added and the mixture hydrolysed to form methacrylic acid. In Chemical Abstracts 83:44010W a similar process is described starting from methacrylonitrile, with the final product being subjected to phase separation and recycling of the small amount of distillate.
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